![molecular formula C21H24ClN3O2S B1240559 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a member of benzothiazoles.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds similar to 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide have been synthesized and tested for their antimicrobial activities against pathogenic bacteria and Candida species. These derivatives were more effective against fungi than bacteria. Specifically, 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring significantly impacted anticandidal activity. The effective doses of these derivatives were lower than their cytotoxic doses, indicating potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antitumor Activity
- Derivatives bearing the benzothiazole structure, similar to 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, have been synthesized and evaluated for their antitumor activity. These derivatives were tested against approximately 60 human tumor cell lines and showed considerable anticancer activity against some cancer cell lines, marking them as potential candidates for further antitumor research (Yurttaş et al., 2015).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These derivatives offered extra stability and higher inhibition efficiencies against steel corrosion. The ability to adsorb onto surfaces through both physical and chemical means was noted, and quantum chemical parameters were also studied to understand their efficiency, suggesting potential applications in corrosion inhibition (Hu et al., 2016).
Synthesis of Organic Compounds
- The synthesis of various organic compounds involving derivatives similar to 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has been reported. These synthesis processes often involve condensation catalysis and are instrumental in the production of potential pesticides and other organic compounds (Yu et al., 2014).
properties
Product Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
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Molecular Formula |
C21H24ClN3O2S |
Molecular Weight |
418 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-15-6-4-7-18-20(15)23-21(28-18)25(13-5-12-24(2)3)19(26)14-27-17-10-8-16(22)9-11-17/h4,6-11H,5,12-14H2,1-3H3 |
InChI Key |
MLQBEUZAAKBBBK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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